(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-amine
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Overview
Description
(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of bromine and chlorine substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-amine typically involves the following steps:
Bromination and Chlorination: The starting material, phenyl ethylamine, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 3 and 4 positions, respectively.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl ethylamines.
Scientific Research Applications
(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-bromo-4-chlorophenyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities and properties.
(1R)-1-(3-chloro-4-bromophenyl)ethan-1-amine: A similar compound with the positions of bromine and chlorine substituents reversed.
(1R)-1-(3-bromo-4-fluorophenyl)ethan-1-amine: A compound with a fluorine substituent instead of chlorine.
Uniqueness
(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both bromine and chlorine substituents. These features can influence its reactivity, binding affinity, and selectivity in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H9BrClN |
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Molecular Weight |
234.52 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-4-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI Key |
HPKWUYBLTFXKQP-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)Cl)Br)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Br)N |
Origin of Product |
United States |
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